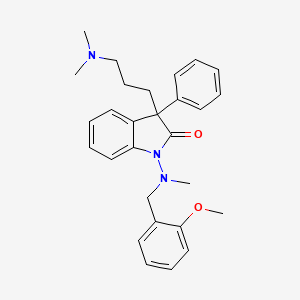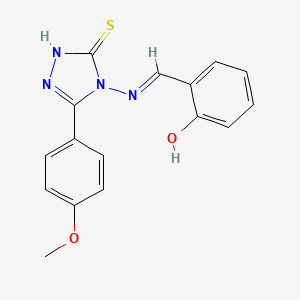
Bis(dichloromethyl)sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[(dichloromethyl)sulfonyl]methane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a methylene group
準備方法
Synthetic Routes and Reaction Conditions
Dichloro[(dichloromethyl)sulfonyl]methane can be synthesized through the chlorination of methane or chloromethane with chlorine gas at high temperatures (400–500°C). This process involves a series of reactions that produce progressively more chlorinated products . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dichloro[(dichloromethyl)sulfonyl]methane typically involves large-scale chlorination processes. The chlorination of methane or chloromethane is carried out in reactors designed to handle high temperatures and corrosive gases. The resulting mixture of chlorinated products is then separated by distillation to isolate dichloro[(dichloromethyl)sulfonyl]methane .
化学反応の分析
Types of Reactions
Dichloro[(dichloromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of dichloro[(dichloromethyl)sulfonyl]methane .
科学的研究の応用
Dichloro[(dichloromethyl)sulfonyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies involving sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of dichloro[(dichloromethyl)sulfonyl]methane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the sulfonyl group make the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its use in organic synthesis and other applications .
類似化合物との比較
Similar Compounds
Similar compounds to dichloro[(dichloromethyl)sulfonyl]methane include:
Dichloromethane: A widely used solvent with similar chlorinated structure but without the sulfonyl group.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, particularly in formylation reactions.
Uniqueness
Dichloro[(dichloromethyl)sulfonyl]methane is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in specific synthetic applications where both chlorination and sulfonylation are required .
特性
CAS番号 |
86013-22-1 |
|---|---|
分子式 |
C2H2Cl4O2S |
分子量 |
231.9 g/mol |
IUPAC名 |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
InChIキー |
KTIDLZJZARSLET-UHFFFAOYSA-N |
正規SMILES |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
